![molecular formula C13H12N4O B2703127 6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide CAS No. 328542-09-2](/img/structure/B2703127.png)
6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide
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Description
The compound “6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2) linked together .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carboxamide derivatives can generally be synthesized through the reaction of an amine with a carboxylic acid or its derivative . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent atoms and the bonds between them. The pyridine ring, due to its aromatic nature, would contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring and the carboxamide group. Pyridine is a basic compound and can participate in a variety of chemical reactions . The carboxamide group can also undergo various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its basicity, while the carboxamide group could influence its solubility in water .Scientific Research Applications
- Scientific research plays a crucial role in developing new drugs, medical treatments, and vaccines. For compounds like “MLS000768059,” researchers investigate its potential therapeutic effects. They study its interactions with biological targets, assess toxicity, and explore its efficacy in treating specific diseases or conditions. In the case of “MLS000768059,” understanding its impact on cellular processes or signaling pathways could lead to novel drug development .
- Investigating the effects of “MLS000768059” on cancer cells is essential. Researchers explore its potential as an anti-cancer agent by assessing its ability to inhibit tumor growth, induce apoptosis (programmed cell death), or interfere with cancer-specific pathways. Preclinical studies may reveal its promise as a targeted therapy for specific cancer types .
- Neuroscientists study compounds like “MLS000768059” to understand their impact on the nervous system. They investigate its interactions with neurotransmitter receptors, ion channels, or enzymes involved in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). Insights gained from such research could lead to therapeutic strategies or disease-modifying interventions .
- Researchers explore the antimicrobial properties of compounds like “MLS000768059.” They assess its effectiveness against bacteria, viruses, or fungi. Investigating its mechanism of action, potential resistance, and safety profile is crucial for developing new antibiotics or antiviral drugs. “MLS000768059” may exhibit activity against specific pathogens .
- Understanding how the body metabolizes “MLS000768059” is essential. Researchers investigate its pharmacokinetics (absorption, distribution, metabolism, excretion) and potential interactions with other drugs. This knowledge informs dosing regimens, drug-drug interactions, and safety considerations for patients with metabolic disorders .
- Scientists use “MLS000768059” as a tool compound in chemical biology studies. They explore its interactions with specific proteins, receptors, or enzymes. By identifying its molecular targets, researchers gain insights into biological pathways and potential therapeutic applications. This information aids in drug discovery and personalized medicine .
Medicine and Healthcare
Cancer Research
Neuroscience and Neurodegenerative Diseases
Infectious Diseases and Antimicrobial Agents
Metabolic Disorders and Drug Metabolism
Chemical Biology and Target Identification
properties
IUPAC Name |
6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10-5-6-11(8-15-10)13(18)17-16-9-12-4-2-3-7-14-12/h2-9H,1H3,(H,17,18)/b16-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDAYPNVUDKBHL-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662147 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide |
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